Ortho Steric Effect on C–CN Bond Activation
In a DFT study at the B3LYP/6-31G(d,p) level (THF solvent, 327.15 K) comparing C–CN bond activation of substituted benzonitriles with a [Ni(dmpe)] fragment, 2,6-bis(trifluoromethyl)benzonitrile (Sc) exhibited severe steric distortion: the η²-nitrile complex Sc1 showed a C1–C5–N angle (α) of 142.22° and a P–Ni–P/phenyl twist angle (β) of 85.79°, versus α=134.72° and β=46.17° for 2-(trifluoromethyl)benzonitrile (Sa1) [1]. The C–C bond activation product Sc2 had a relative Gibbs free energy (ΔG) of –12.1 kcal/mol in THF (–9.5 in toluene), compared to –11.3 kcal/mol (–7.7) for Sa2, –3.8 kcal/mol (0.0) for 2-methylbenzonitrile Sb2, and –3.5 kcal/mol (0.2) for 2,6-dimethylbenzonitrile Sd2 [1]. The addition of a second ortho-CF₃ group provides only an extra –0.8 kcal/mol stabilization, far less than the –6.55 kcal/mol per ortho-F substituent [1].
| Evidence Dimension | Relative Gibbs free energy (ΔG) of C–CN bond activation product vs. η²-nitrile complex (THF/toluene) |
|---|---|
| Target Compound Data | ΔG = –12.1 kcal/mol (THF), –9.5 kcal/mol (toluene) for 2,6-(CF₃)₂-benzonitrile (Sc2) |
| Comparator Or Baseline | 2-CF₃-benzonitrile (Sa2): –11.3/–7.7; 2-CH₃-benzonitrile (Sb2): –3.8/0.0; 2,6-(CH₃)₂-benzonitrile (Sd2): –3.5/0.2 |
| Quantified Difference | ΔΔG(2,6-(CF₃)₂ vs. 2-CF₃) = –0.8 kcal/mol in THF; vs. –6.55 kcal/mol per o-F substituent = 88% attenuated stabilization |
| Conditions | DFT B3LYP/6-31G(d,p), THF solvent, 327.15 K, 1 atm; [Ni(dmpe)] fragment |
Why This Matters
Practitioners must account for the unique steric attenuation of the second ortho-CF₃ group when designing metal-mediated nitrile activation reactions; using a mono-ortho analog will substantially overestimate stabilization.
- [1] Meza, J.; Chowdhury, J. I.; Atesin, A. C.; Jones, W. D.; Atesin, T. A. Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation of Substituted Benzonitriles with [Ni(dmpe)] Fragment using DFT Calculations at TACC. TACCSTER 2023, Poster. DOI: 10.26153/tsw/48982. View Source
